molecular formula C3H7BrO2 B122426 2-Bromo-1,3-propanediol CAS No. 4704-87-4

2-Bromo-1,3-propanediol

Cat. No. B122426
CAS RN: 4704-87-4
M. Wt: 154.99 g/mol
InChI Key: HULFLYYUFHXCLJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-propanediol is a halogenated organic compound that is of interest in various chemical synthesis processes and applications. The compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a three-carbon diol structure. It is related to other compounds such as 2-bromo-2-nitro-1,3-propanediol, which has been reviewed for its properties and applications in various industries, including cosmetics, water treatment, and pharmaceuticals .

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol have been synthesized via formaldehyde addition to ethyl acrylate, followed by reductions using alane and borohydride . Another study reported the synthesis of propane 3-bromo-1-(triphenyl phosphonium) bromide and tribromide, with the latter being a new brominating agent for unsaturated compounds . Additionally, the synthesis and reactivity of 2-bromo-1,3-di(2-F-ethyl ethyl thio) propane have been reported, with a focus on the mechanisms involving a thiiranium intermediate .

Molecular Structure Analysis

The molecular structure and conformation of related brominated compounds have been investigated using various techniques. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . Additionally, crystal structure analysis and density functional theory (DFT) calculations have been performed on brominated cationic compounds to understand the role of bromide and tribromide anions in crystal packing structures .

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been developed, with the products being useful in Diels-Alder and cross-coupling reactions . Reactions involving conjugate addition, Diels-Alder reaction, and ene reaction have been observed for keto diesters and their bromo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the thermal stability of brominating agents has been compared, revealing that the tribromide anion provides advantages such as non-toxicity, short reaction time, and high yield . Downstream processing of 1,3-propanediol fermentation broth has also been studied, focusing on techniques such as flocculation, reactive extraction, and reactive distillation .

Relevant Case Studies

Toxicology and carcinogenesis studies have been conducted on 2,2-bis(bromomethyl)-1,3-propanediol, a related compound used as a fire retardant. These studies in rats and mice have provided insights into the potential health risks associated with exposure to brominated flame retardants . The findings from these studies are critical for understanding the safety and environmental impact of such compounds.

Scientific Research Applications

Synthesis and Applications

2-Bromo-2-nitro-1,3-propanediol, a variant of 2-Bromo-1,3-propanediol, has significant applications across various fields. It's used in cosmetics, water treatment, the oil industry, public places, and the pharmaceutical industry. Two synthesis methods, hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, are predominantly used for its production. The synthesis processes have been analyzed for efficiency and effectiveness (Wei Wenlong, 2010).

Downstream Processing in Bioproduction

1,3-Propanediol, closely related to 2-Bromo-1,3-propanediol, is a key chemical with broad applications and can be biologically produced. The separation of this diol from fermentation broth is critical, making up more than half the total production cost. Studies on methods for the recovery and purification of biologically produced diols, especially 1,3-propanediol, have been summarized. These include various techniques like evaporation, distillation, membrane filtration, and ion exchange chromatography (Zhi-Long Xiu & A. Zeng, 2008).

Extraction from Fermentation Broths

The extraction of 1,3-propanediol from fermentation broth using aqueous two-phase systems, such as the ethanol/ammonium sulfate system, has been researched. This process efficiently separates 1,3-propanediol and removes cells and biomacromolecules from the broth (Zhigang Li, B. Jiang, Daijia Zhang, Z. Xiu, 2009).

Catalysis in Hydrogenolysis

Studies on Pt/WOx/Al2O3 catalytic systems have been conducted for the selective hydrogenolysis of glycerol to 1,3-propanediol. This research is essential for improving the production of 1,3-propanediol, a more valuable product, through the design of highly selective catalysts (Sara García-Fernández et al., 2015).

Microbial Production Advances

Genetic engineering has been employed to create strains for efficient biosynthesis of 1,3-propanediol. These genetically engineered strains can overcome productivity barriers and metabolite inhibition, presenting a promising approach for 1,3-propanediol production from glycerol or similar substrates (Miaomiao Yang et al., 2018).

Inhibitory Properties in Cutting Fluids

1,3-Propanediol compounds, including variants like 2-nitro-2-bromo-1,3-propanediol, demonstrate antimicrobial properties in cutting fluids. These properties are enhanced with the presence of certain agents, such as edta, showcasing their potential in industrial applications (E. Bennett, J. E. Gannon, D. L. Bennett, 1983).

Safety And Hazards

2-Bromo-1,3-propanediol may cause serious damage to eyes . It may also be harmful in contact with skin and if swallowed . It is recommended to wear personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and avoid breathing dust .

properties

IUPAC Name

2-bromopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFLYYUFHXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436849
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-propanediol

CAS RN

4704-87-4
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
KC Tsou, NH CROMWELL - The Journal of Organic Chemistry, 1950 - ACS Publications
3-PHENYL-3-ferí-AMINO-1, 2-propanediols 1295 by esterificationof VII and VIII. Reduction of esters XI and XII by lithium aluminum hydride gave again the diols III and IV, respectively. …
Number of citations: 3 pubs.acs.org
EO Bennett, JE Gannon, DL Bennett - Tribology International, 1983 - Elsevier
It has been shown that 1,3-propanediol compounds exhibit antimicrobial properties in cutting fluids, two of the most active compounds being 2-nitro-2-bromo-1, 3-propanediol and 2-nitro…
Number of citations: 4 www.sciencedirect.com
BM Matthew, C Anastasio - Journal of Chromatography A, 2000 - Elsevier
We have developed an analytical method for the detection of halogenated alcohols in water with particular focus on 3-chloro-1,2-propanediol and 3-bromo-1,2-propanediol. In this …
Number of citations: 35 www.sciencedirect.com
SL Neidleman, J Geigert, DJ Dalietos… - Enzyme Technology: III …, 1983 - Springer
The enzymatic conversion of allyl alcohol to 2,3-bromochloro-, bromoiodo-, and fluoroiodo-l-propanols by various haloperoxidases is reported. This represents the first enzymatic …
Number of citations: 2 link.springer.com
T Bhaskar, CV MythilI, N Banumathi - NVEO-NATURAL VOLATILES & …, 2021 - nveo.org
Reduction of Bronopol into a corresponding amino compound has not been isolated so far. Several attempts were made to reduce bronopol into 2-amino-2bromo-propane-1, 3 diol. 2-…
Number of citations: 0 www.nveo.org
C Rétho, F Blanchard - Food additives and contaminants, 2005 - Taylor & Francis
This paper reports the application of a GC/MS method for the quantification of 3-chloropropane-1,2-diol (3-MCPD) at low µg kg −1 levels through the determination of its 1,3-dioxolane …
Number of citations: 42 www.tandfonline.com
J Geigert, SL Neidleman, DJ Dalietos… - Applied and …, 1983 - Am Soc Microbiol
The enzymatic synthesis of vicinal, dihalogenated products from alkenes and alkynes is described. The enzymatic reaction required an alkene or alkyne, dilute hydrogen peroxide, a …
Number of citations: 36 journals.asm.org
TY Fan, R Vita, DH Fine - Toxicology Letters, 1978 - Elsevier
Several C-nitro compounds were demonstrated to nitrosate morpholine, a secondary amine, to form N-nitrosomorpholine (NMOR). These C-nitro compounds responded to thermal …
Number of citations: 37 www.sciencedirect.com
Z Zelinková, B Svejkovská, J Velíšek… - Food additives and …, 2006 - Taylor & Francis
A series of 25 virgin and refined edible oils, obtained from retailers, was analyzed for levels of free 3-chloropropane-1,2-diol (3-MCPD) and 3-MCPD released from esters with higher …
Number of citations: 362 www.tandfonline.com
BM Matthew - 2002 - search.proquest.com
Oxidized halide species (X*= X·,· X 2−, X 2 and HOX, where X= Br, Cl, or I) in seawater, sea-salt particles, and snowpack play important roles in the chemistry of the marine boundary …
Number of citations: 2 search.proquest.com

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